(2S,3S)-2-hydroxy-3-nitropentanoic acid
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Overview
Description
(2S,3S)-2-hydroxy-3-nitropentanoic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound features a hydroxyl group and a nitro group attached to a pentanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-hydroxy-3-nitropentanoic acid typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic substitution reactions . Another method involves the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase, which offers environmental friendliness and high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These methods are advantageous due to their scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-hydroxy-3-nitropentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide for bromination, azidotrimethylsilane for nucleophilic substitution, and various reducing agents for the reduction of the nitro group .
Major Products Formed
The major products formed from these reactions include diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, diethyl (2S,3R)-2-azido-3-hydroxysuccinate, and corresponding amines or ketones depending on the reaction conditions .
Scientific Research Applications
(2S,3S)-2-hydroxy-3-nitropentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2-hydroxy-3-nitropentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s hydroxyl and nitro groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S)-2-hydroxy-3-nitropentanoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interactions.
Properties
Molecular Formula |
C5H9NO5 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S,3S)-2-hydroxy-3-nitropentanoic acid |
InChI |
InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
MGGPRPIBQJGVCS-IMJSIDKUSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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